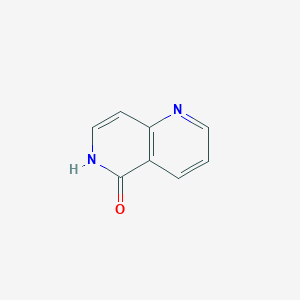

1,6-naphthyridin-5(6H)-one

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6H-1,6-naphthyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYLPQUOPMMOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420602 | |

| Record name | 1,6-naphthyridin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23616-31-1 | |

| Record name | 1,6-naphthyridin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23616-31-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,6 Naphthyridin 5 6h One and Its Analogues

Classical and Established Synthetic Approaches to the 1,6-Naphthyridin-5(6H)-one Ring System

The construction and functionalization of the this compound ring system are crucial for the development of new therapeutic agents. Both classical and modern synthetic methods have been employed to achieve this, each with its own advantages and limitations.

Direct Bromination of this compound (e.g., using N-Bromosuccinimide)

Direct bromination of the this compound nucleus presents a straightforward method for introducing a bromine atom, a versatile handle for further chemical modifications. N-Bromosuccinimide (NBS) is a commonly employed reagent for the electrophilic bromination of aromatic and heteroaromatic compounds. The regioselectivity of the bromination is influenced by the electronic properties of the naphthyridinone ring and the reaction conditions.

While specific literature on the direct bromination of the parent this compound is not extensively detailed, the bromination of activated aromatic systems with NBS is a well-established transformation. manac-inc.co.jp The reaction typically proceeds via an electrophilic aromatic substitution mechanism. The polarization of the N-Br bond in NBS renders the bromine atom electrophilic, which is then attacked by the electron-rich aromatic ring. The presence of activating groups on the naphthyridinone ring would facilitate this reaction, while deactivating groups would hinder it. The choice of solvent can also significantly impact the regioselectivity of the bromination. manac-inc.co.jp

| Reactant | Reagent | Solvent | Product | Yield | Reference |

| 3-Substituted Aniline | NBS | Acetonitrile | 2-Bromo-3-substituted aniline | Varies | manac-inc.co.jp |

| 3-Substituted Aniline | NBS | Dichloromethane | 4-Bromo-3-substituted aniline | Varies | manac-inc.co.jp |

| 3-Substituted Aniline | NBS | Carbon Tetrachloride | 6-Bromo-3-substituted aniline | Varies | manac-inc.co.jp |

Cyclization Reactions for this compound Formation

Cyclization reactions represent a powerful and versatile strategy for the de novo synthesis of the this compound ring system. These methods involve the formation of one or both of the heterocyclic rings from acyclic or monocyclic precursors.

The acid-catalyzed intramolecular cyclization of 2-styrylnicotinamides offers a potential route to this compound derivatives. This transformation would likely proceed through an intramolecular Friedel-Crafts-type reaction, where the styryl double bond attacks an activated nicotinamide moiety under acidic conditions. The specific substitution pattern on both the styryl and nicotinamide portions of the molecule would influence the feasibility and outcome of the cyclization. While this specific reaction for the synthesis of this compound is not extensively documented in readily available literature, acid-catalyzed intramolecular cyclizations are a common strategy in heterocyclic synthesis. nih.gov

The annulation of a second ring onto a pre-existing 4-amino-5,6-dihydro-2(1H)-pyridinone core is a viable strategy for constructing the this compound skeleton. A review on the synthesis of 1,6-naphthyridin-2(1H)-ones describes a similar approach starting from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles. nih.gov In this methodology, the tetrahydropyridine derivative is treated with a suitable reagent to construct the second pyridine (B92270) ring. For instance, reaction with malononitrile in the presence of a base, followed by treatment with a hydrogen halide, leads to the formation of a 7-amino-5-halo-1,6-naphthyridin-2(1H)-one. nih.gov This suggests that appropriately substituted 4-amino-dihydropyridinones could serve as key intermediates for the synthesis of this compound analogues.

| Starting Material | Reagents | Product | Reference |

| 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile | 1. Malononitrile, NaOMe/MeOH2. HX (X = Cl, Br), dioxane | 7-Amino-5-halo-1,6-naphthyridin-2(1H)-one | nih.gov |

The condensation of 2-substituted nicotinamides with various carbonyl compounds or their equivalents is a classical and widely applicable method for the synthesis of the 1,6-naphthyridine (B1220473) ring system. A review of synthetic approaches to 1,6-naphthyridines highlights this strategy. nih.gov For example, the condensation of a 4-aminonicotinaldehyde with malonamide in the presence of a base like piperidine can afford a 1,6-naphthyridin-2(1H)-one derivative. nih.gov Similarly, 4-aminonicotinonitrile can be condensed with diethyl malonate to yield a substituted 1,6-naphthyridin-2(1H)-one. nih.gov The nature of the substituent at the 2-position of the nicotinamide and the choice of the carbonyl variant determine the final substitution pattern of the resulting naphthyridinone.

| Nicotinamide Derivative | Carbonyl Variant | Catalyst/Base | Product | Reference |

| 4-Aminonicotinaldehyde | Malonamide | Piperidine | 1,6-Naphthyridin-2(1H)-one derivative | nih.gov |

| 4-Aminonicotinonitrile | Diethyl malonate | NaOEt | 4-Amino-1,6-naphthyridin-2(1H)-one derivative | nih.gov |

The intramolecular cyclization of 2-alkynyl-3-cyanopyridine derivatives provides a modern and efficient route to the this compound ring system. Research has shown that heterocyclic substrates containing a conjugated alkyne and a pendant nitrile can undergo cyclization to form a new fused pyridine ring. nih.gov In a specific example, a 3-alkynylpyridine substrate was shown to cyclize to form a mixture of 1,6-naphthyridine and 1,8-naphthyridine (B1210474) regioisomers in a nearly quantitative yield. nih.gov This reaction is often promoted by a base, which facilitates the tautomerization of the alkyne to an allene intermediate, allowing the cyclization to proceed at ambient temperature. nih.gov The regioselectivity of the cyclization is dependent on the substitution pattern of the starting pyridine.

| Substrate | Conditions | Product(s) | Yield | Reference |

| N-(2-Cyanopropan-2-yl)-N-((3-(pyridin-3-yl)prop-2-yn-1-yl)methanesulfonamide) | TBD, CHCl3, 23 °C | 1,6-Naphthyridine and 1,8-Naphthyridine derivatives | ~Quantitative (7:3 ratio) | nih.gov |

| N-((3-(Pyridin-2-yl)prop-2-yn-1-yl)methanesulfonamide) derivative | TBD, CDCl3, 23 °C | 1,5-Naphthyridine (B1222797) derivative | 85% | nih.gov |

| N-((3-(4-Methoxypyridin-2-yl)prop-2-yn-1-yl)methanesulfonamide) derivative | TBD, CDCl3, 23 °C | 7-Methoxy-1,5-naphthyridine derivative | 88% | nih.gov |

Rearrangement of Quinolinimidoacetic Acid Derivatives (Gabriel Colman-Type Rearrangement)

The Gabriel Colman-type rearrangement offers a pathway to substituted hydroxynaphthyridinones from quinolinimidoacetic acid derivatives. When these derivatives are treated with alkoxides, a ring expansion occurs, leading to a mixture of 7-substituted 8-hydroxy-1,6-naphthyridin-5(6H)-ones and their isomers, 6-substituted 5-hydroxy-1,7-naphthyridin-8(7H)-ones.

Mechanistic studies provide evidence for a two-step process. The reaction is initiated by the alkoxide-induced alcoholysis of the imide, which opens the ring to form quinolinamic ester intermediates. These intermediates, specifically N-substituted 3-carbamoyl-2-pyridinecarboxylic acid alkyl esters and 2-carbamoyl-3-pyridinecarboxylic acid alkyl esters, have been successfully isolated under mild reaction conditions. The subsequent step involves an intramolecular Dieckmann-type cyclization where a carbanion, formed at the α-position to the ester group, attacks the amide carbonyl, leading to the final bicyclic naphthyridinone products after displacement of the alkoxide. researchgate.netnih.govnih.gov

| Starting Material | Conditions | Product(s) |

|---|---|---|

| Quinolinimidoacetic acid derivatives | Alkoxides (e.g., NaOR/ROH) | Mixture of 7-substituted 8-hydroxy-1,6-naphthyridin-5(6H)-ones and 6-substituted 5-hydroxy-1,7-naphthyridin-8(7H)-ones |

Modern and Advanced Synthetic Strategies for this compound Derivatives

Recent advancements in synthetic chemistry have provided more sophisticated and efficient methods for the construction of the this compound scaffold, enabling greater molecular diversity and complexity.

N-Acylation-SNAr Reaction Sequences

A practical approach for synthesizing 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones involves an N-acylation followed by an intramolecular nucleophilic aromatic substitution (SNAr) cyclization. This sequence begins with the reaction of enaminones with 2-chloronicotinoyl chloride. This step primarily results in the N-acylation of the enaminone. The resulting intermediate can then undergo cyclization, either directly upon formation or facilitated by a base such as sodium hydride, to yield the target this compound derivatives. researchgate.net These products serve as valuable precursors for the synthesis of more complex, polycondensed heterocyclic systems. researchgate.net

| Reactant 1 | Reactant 2 | Key Steps | Product Class |

|---|---|---|---|

| Enaminones | 2-Chloronicotinoyl chloride | 1. N-Acylation 2. Intramolecular Cyclization (direct or base-mediated) | 8-Acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones |

Meyers' Lactamization for Decahydro-researchgate.netmdpi.comoxazino[2,3-j]researchgate.netnih.govnaphthyridin-6-one Core Synthesis

Detailed research findings for the specific application of Meyers' lactamization in the synthesis of the Decahydro- researchgate.netmdpi.comoxazino[2,3-j] researchgate.netnih.govnaphthyridin-6-one core could not be located in the reviewed literature. While Meyers' lactamization is a known method for the stereoselective synthesis of various bicyclic lactams, its use for this particular complex naphthyridine-based scaffold is not documented in available sources.

Heteroaryl Ditriflate Intermediates in 1,6-Naphthyridine Synthesis

A versatile and rapid method for producing highly substituted 1,6-naphthyridines utilizes heteroaryl ditriflate intermediates. The synthesis begins with the construction of 1,6-naphthyridine-5,7-diones, which is achieved through a tandem nitrile hydration and cyclization process under mild conditions. These dione intermediates are then subjected to a ditriflation reaction to form bench-stable 1,6-naphthyridine-5,7-ditriflates. These ditriflates are highly reactive electrophilic intermediates that can readily undergo one-pot difunctionalization reactions, allowing for the rapid generation of diverse, drug-like products. This strategy provides a regioselective substitution pathway, yielding functionalized naphthyridines that can be further modified.

| Intermediate | Reaction | Outcome |

|---|---|---|

| 1,6-Naphthyridine-5,7-dione | Ditriflation | 1,6-Naphthyridine-5,7-ditriflate |

| 1,6-Naphthyridine-5,7-ditriflate | One-pot difunctionalization / Regioselective substitution | Highly substituted 1,6-naphthyridines |

Cu(BF₄)₂/Activated Carbon-Catalyzed N-Arylation of this compound

An efficient and economical method for the N-arylation of this compound utilizes a copper(II) tetrafluoroborate (B81430) catalyst supported on activated carbon (Cu(BF₄)₂/AC). This air-stable catalyst effectively promotes the Chan-Lam coupling reaction between this compound and various aryl boronic acids. The reaction tolerates both electron-donating and electron-withdrawing substituents on the aryl boronic acid, affording the corresponding N-arylated products in good to excellent yields with low catalyst loading. The use of TMEDA as a base in a mixed solvent system of THF and methanol has been found to be effective. For instance, the N-phenylation of this compound proceeds with excellent reactivity, yielding the product in up to 99%.

| Aryl Boronic Acid Substituent | Yield (%) |

|---|---|

| H | 99 |

| 4-Me | 96 |

| 4-OMe | 98 |

| 4-F | 85 |

| 4-Cl | 91 |

| 3-Me | 94 |

Intramolecular [4+2] Hetero-Diels-Alder Reactions Leading to Dihydrodibenzo[b,h]researchgate.netmdpi.comnaphthyridines

A highly efficient synthesis of 5,6-dihydrodibenzo[b,h] researchgate.netmdpi.comnaphthyridines has been developed using an intramolecular hetero-Diels-Alder reaction. The process involves the reaction between 2-(N-propargylamino)benzaldehydes and various arylamines, catalyzed by copper(II) bromide (CuBr₂). In this Povarov-type reaction, an electron-deficient heterodiene is generated in situ, which then undergoes an intramolecular [4+2] cycloaddition with the tethered alkyne dienophile. The reaction is followed by air oxidation to furnish the final tetracyclic products in high yields. This methodology is robust, tolerating a wide range of substituents on the starting materials and proceeding under mild conditions.

| Substituent on 2-(N-propargylamino)benzaldehyde | Substituent on Arylamine | Yield (%) |

|---|---|---|

| H | 4-OMe | 85 |

| H | 4-Me | 82 |

| H | 4-Cl | 81 |

| 4-MeO | 4-OMe | 87 |

| 4-Cl | 4-OMe | 83 |

Tandem Nitrile Hydration/Cyclization Procedures for 1,6-Naphthyridine-5,7-diones

A notable advancement in the synthesis of the 1,6-naphthyridine core involves a tandem procedure that combines nitrile hydration and cyclization to efficiently produce 1,6-naphthyridine-5,7-diones. This method provides a streamlined pathway to these key intermediates under mild reaction conditions. The process is particularly valuable as the resulting diones can be converted into highly reactive 1,6-naphthyridine-5,7-ditriflates. These bench-stable ditriflates serve as versatile building blocks for further diversification, allowing for one-pot difunctionalization reactions to generate a wide array of drug-like molecules rapidly acs.org.

Multicomponent and Domino Reactions Involving 1,6-Naphthyridine Scaffolds

Multicomponent reactions (MCRs) and domino reactions are powerful tools for the efficient assembly of complex molecular architectures like the 1,6-naphthyridine scaffold from simple precursors in a single step. These reactions are characterized by high atom economy and operational simplicity.

One-pot multicomponent methods have been developed to construct bioactive 1,6-naphthyridines by reacting ketones with reagents such as malononitrile and pyrrolidine ekb.eg. Similarly, an eco-friendly, three-component reaction between 2-chloroquinoline-4-amines, various aromatic aldehydes, and malononitrile in ethanol has been used to synthesize 5-chloro-4-phenyl benzo[f] umich.edunih.govnaphthyridine-2-amino-3-carbonitrile derivatives in high yields. An iodine-catalyzed domino reaction of 2-aminobenzamides and mucobromic acid in refluxing THF offers another pathway to 6-oxo-5,6-dihydrodibenzo[b,h] umich.edunih.govnaphthyridine-11-carboxamide derivatives nih.gov.

The following table summarizes various multicomponent and domino reactions used to synthesize 1,6-naphthyridine derivatives.

| Reactants | Catalyst/Solvent | Product Type | Reference |

| 4-Aminopyridine, cyclic enol ethers | Camphor sulfonic acid (CSA) | Pyrano and furano naphthyridines | ekb.eg |

| Ketones, malononitrile, pyrrolidine | Ethanol | Functionalized 1,6-naphthyridines | ekb.eg |

| 2-Chloroquinoline-4-amines, aromatic aldehydes, malononitrile | Ethanol | Benzo[f] umich.edunih.govnaphthyridines | |

| Salicylaldehyde derivatives, malononitrile dimer, active methylene compounds | Polyethylene glycol-400 (PEG-400) | Chromeno umich.edunih.govnaphthyridine derivatives | |

| 2-Aminobenzamides, mucobromic acid | Iodine / THF | Dibenzo[b,h] umich.edunih.govnaphthyridine-carboxamides | nih.gov |

Photochemical Cyclization Methods for Benzo[h]-1,6-naphthyridin-5(6H)-ones

Photochemical reactions provide a unique and efficient means of forming complex polycyclic aromatic systems. A single-step continuous flow method has been developed for the intramolecular photochemical cyclization to produce benzo[h]-1,6-naphthyridin-5(6H)-ones researchgate.net. This approach is noted for its ability to rapidly access complex heterocyclic structures in just two steps from commercially available starting materials, offering good yields and improved atom efficiency compared to traditional batch reactions researchgate.net.

An analogous and well-studied process is the photochemical cyclodehydrogenation of stilbazole derivatives. For instance, the irradiation of 4-stilbazole in a dilute cyclohexane solution leads to the formation of benz[h]isoquinoline, a structurally related azaphenanthrene rsc.org. This type of reaction demonstrates the utility of photochemistry in constructing fused pyridine ring systems, which is the foundational principle for synthesizing compounds like benzo[h]-1,6-naphthyridin-5(6H)-one.

Stereoselective and Regioselective Synthesis of this compound Derivatives

Achieving control over stereochemistry and regiochemistry is crucial in modern organic synthesis for producing specific isomers with desired properties.

Control of Regioselectivity in Halogenation Processes

Regioselective halogenation allows for the specific placement of halogen atoms onto a molecule, which is vital for subsequent functionalization, such as cross-coupling reactions. While direct halogenation of the this compound core is not widely documented, principles of regiocontrol are well-established for related nitrogen-containing heterocycles.

Catalyst-controlled C-H activation is a powerful strategy. For example, palladium acetate (B1210297) (Pd(OAc)₂) can direct the ortho-halogenation of the phenyl side chain of 1,4-benzodiazepinones, demonstrating catalyst-based regiocontrol researchgate.net. Another advanced approach is remote C-H halogenation, which has been successfully applied to 8-substituted quinolines. Using inexpensive trihaloisocyanuric acid, this metal-free method achieves highly regioselective halogenation at the C5 position under mild conditions rsc.org. Furthermore, enzymatic methods offer exceptional selectivity. A vanadium-dependent chloroperoxidase (VHPO) has been identified that performs regioselective monochlorination on the complex natural product lavanducyanin, showcasing the precision of biocatalysis escholarship.org. These methodologies highlight the diverse strategies available for achieving regiocontrol in the halogenation of complex heterocyclic systems.

Diastereoselective Synthesis of Tricyclic 1,6-Naphthyridine Scaffolds

The construction of fused, tricyclic systems containing the 1,6-naphthyridine core often requires precise control over the spatial arrangement of substituents. Diastereoselective synthesis has been successfully achieved in the creation of fused pyrano and furano naphthyridine derivatives through a multicomponent coupling reaction. This process involves the reaction of 4-aminopyridine with cyclic enol ethers, catalyzed by camphor sulfonic acid (CSA) ekb.eg.

The reaction conditions were found to be critical in determining the stereochemical outcome. The primary products exhibit cis diastereoselectivity. However, a significant finding was the ability to switch the selectivity; the addition of water to the reaction medium resulted in a shift towards the formation of the trans isomer ekb.eg. This demonstrates a practical method for controlling the diastereomeric ratio of the final tricyclic products.

| Reactants | Catalyst | Additive | Predominant Diastereomer | Reference |

| 4-Aminopyridine, cyclic enol ether | Camphor sulfonic acid (CSA) | None | cis | ekb.eg |

| 4-Aminopyridine, cyclic enol ether | Camphor sulfonic acid (CSA) | Water | trans | ekb.eg |

Synthesis of Reduced this compound Systems

Reduced, or saturated and partially saturated, 1,6-naphthyridinone scaffolds are of significant interest. Several synthetic routes have been developed to access these structures.

A direct and efficient method for producing the fully saturated core is the catalytic hydrogenation of the aromatic precursor. 1,2,3,4-Tetrahydro-1,6-naphthyridine-5(6H)-one can be synthesized by stirring this compound with palladium on carbon under an atmosphere of hydrogen umich.edu. This method provides a straightforward route to the reduced bicyclic system.

More complex, multi-step syntheses have been developed for highly substituted and enantiomerically pure reduced systems. An asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold was achieved featuring key steps such as a Heck-type vinylation, an ammonia-mediated formation of a dihydronaphthyridine, and a ruthenium-catalyzed enantioselective transfer hydrogenation nih.gov. Additionally, reduced benzo-fused analogues, such as 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] umich.edunih.govnaphthyridines, can be prepared via the Pfitzinger reaction, which involves reacting 1-alkylpiperidine-4-ones with substituted anthranilic acids in the presence of phosphorus chloride nih.gov. Another approach involves an intramolecular hetero-Diels-Alder reaction to furnish 5,6-dihydrodibenzo[b,h] umich.edunih.govnaphthyridines nih.gov.

Access to 7,8-Dihydro-1,6-naphthyridine-5(6H)-ones

A notable synthetic pathway to the 7,8-dihydro-1,6-naphthyridine-5(6H)-one ring system commences from readily available pyridine precursors. umich.edu This method provides a relatively efficient route to the parent compound of this series.

The key transformation in this synthesis is the cyclization of the vinylpyridine intermediate with ammonia. A mixture of methyl 2-ethenyl-3-pyridinecarboxylate (3), a large excess of ammonium chloride, and 50% aqueous acetic acid is refluxed for 5 hours to yield the desired 7,8-Dihydro-1,6-naphthyridin-5(6H)-one (4). umich.edu

An alternative approach mentioned in the literature for synthesizing 6,7-diaryl substituted congeners involves the acid-catalyzed cyclization of 2-styrylnicotinamides. umich.edu Another reported synthesis involves the annulation of an appropriately 3-substituted 4-amino-5,6-dihydro-2(1H)-pyridinone to form the bicyclic system. umich.edu However, these latter two methods are noted to be neither high-yielding nor broadly applicable for the synthesis of various target molecules. umich.edu

A more recent development describes an unprecedented formation of a dihydronaphthyridine directly from a 2-vinyl-3-acylpyridine mediated by ammonia. nih.govacs.org In this process, a precursor is stirred under ammonia pressure in methanol, followed by heating to achieve cyclization. nih.govacs.org

Table 1: Synthesis of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one (4)

| Step | Starting Material | Reagents and Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 2-chloro-3-pyridinecarboxylic acid | (a) dimethyl sulfate, K2CO3, acetone, rt, overnight; (b) vinyltributyltin, (Ph3P)2Pd(II)Cl2, BHT, DMF, 40-25 ºC, 68 h | Methyl 2-ethenyl-3-pyridinecarboxylate (3) | Intermediate 3 is sensitive to decomposition and should be used directly. umich.edu |

Access to 1,2,3,4-Tetrahydro-1,6-naphthyridine-5(6H)-ones

The synthesis of 1,2,3,4-tetrahydro-1,6-naphthyridine-5(6H)-ones has been achieved through the reduction of the corresponding unsaturated parent compounds. umich.edu The methods reported in the literature, while not extensive, provide viable routes to this saturated heterocyclic system. umich.edu

One straightforward method for the preparation of 1,2,3,4-Tetrahydro-1,6-naphthyridine-5(6H)-one (13) is the catalytic hydrogenation of this compound (10a). umich.edu This reaction is carried out using 20% palladium on carbon as a catalyst in 50% aqueous methanol under a hydrogen atmosphere at room temperature for 3 hours. umich.edu

Another synthetic approach involves the reduction of a pyridinium salt intermediate. Specifically, 1,2,3,4-Tetrahydro-1-methyl-1,6-naphthyridin-5(6H)-one (15) can be synthesized from 5,6-dihydro-1-methyl-5-oxo-1,6-naphthyridinium iodide (14). umich.edu The reduction is performed by treating an ice-cold solution of the pyridinium iodide in 88% formic acid with a borane-pyridine complex. The reaction mixture is then stirred for 3 days at room temperature. umich.edu

Table 2: Synthesis of 1,2,3,4-Tetrahydro-1,6-naphthyridine-5(6H)-ones

| Product | Starting Material | Reagents and Conditions |

|---|---|---|

| 1,2,3,4-Tetrahydro-1,6-naphthyridine-5(6H)-one (13) | This compound (10a) | 20% palladium/carbon, 1 atmosphere of hydrogen, 50% aqueous methanol, 25 ºC, 3 h umich.edu |

Chemical Reactivity and Derivatization Strategies of 1,6 Naphthyridin 5 6h One

Electrophilic Substitution Reactions on the 1,6-Naphthyridin-5(6H)-one Core

The this compound ring system is generally considered unreactive towards electrophilic aromatic substitution on its carbon atoms. The presence of two electronegative nitrogen atoms in the bicyclic structure significantly deactivates the ring system, making it electron-deficient and thus resistant to attack by electrophiles. In related heterocyclic systems like 1,5-naphthyridines, reactions with electrophilic reagents typically occur at the nitrogen lone pair, leading to products such as N-oxides or N-alkylation salts. nih.gov Direct electrophilic substitution on the carbon framework, such as nitration or halogenation, is not a commonly employed strategy for the functionalization of the this compound core due to this inherent low reactivity.

Nucleophilic Substitution Reactions of this compound Derivatives

In contrast to its inertness toward electrophiles, the electron-deficient nature of the this compound scaffold makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present on the ring. wikipedia.orgmasterorganicchemistry.com This pathway is a cornerstone for the chemical diversification of this heterocyclic system.

Halogenated derivatives, such as bromo-substituted 1,6-naphthyridin-5(6H)-ones, serve as crucial intermediates for introducing a variety of functional groups. The presence of the ring nitrogens activates the halide for displacement by a nucleophile. This SNAr reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the halide ion restores the aromaticity of the ring, yielding the substituted product. A range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the halogen, making this a versatile method for derivatization. The commercial availability of precursors like 3-Bromo-1,6-naphthyridin-5(6H)-one and 8-Bromo-1,6-naphthyridin-5(6H)-one underscores their importance as building blocks in synthetic chemistry. sigmaaldrich.combldpharm.comuni.lu

The hydroxyl group of the this compound's pyridone ring can be converted into a trifluoromethanesulfonate (B1224126) (triflate, -OTf) group, an exceptionally effective leaving group for nucleophilic substitution. wikipedia.org This strategy has been effectively utilized in the diversification of the 1,6-naphthyridine (B1220473) scaffold. acs.org

Research has shown that 1,6-naphthyridine-5,7-diones can be converted into bench-stable 1,6-naphthyridine-5,7-ditriflates. These intermediates are highly reactive and undergo regioselective nucleophilic aromatic substitution. The C5-triflate is particularly susceptible to displacement by various nucleophiles. These SNAr reactions are often efficient, proceeding at room temperature and completing within an hour. acs.org This high reactivity allows for the sequential and controlled introduction of different substituents onto the naphthyridine core. acs.org

Table 1: Examples of Nucleophilic Substitution on a C5-Triflate Derivative

| Nucleophile | Reagent Example | Resulting C5-Substituent | Reference |

| Amine | Aniline | Amino | acs.org |

| Thiolate | Thiomethoxide | Thioether | acs.org |

Oxidation and Reduction Reactions of this compound

Direct oxidation or reduction of the aromatic this compound core is not widely documented. The stability of the aromatic system makes such transformations challenging without disrupting the core structure. However, reactions on substituents attached to the ring are common. For instance, in the synthesis of certain 1,6-naphthyridin-2(1H)-one derivatives, a substituent ester group was reduced to a benzyl (B1604629) alcohol, which was then oxidized to an aldehyde. mdpi.com

A notable reduction reaction performed on a derivatized 1,6-naphthyridine scaffold involves the removal of a triflate group. Following a selective nucleophilic substitution at the C5-position of a 1,6-naphthyridine-5,7-ditriflate, the remaining C7-triflate can be reduced to a hydrogen atom. This transformation is effectively achieved using triethylsilane under palladium catalysis, providing a route to 5,8-disubstituted naphthyridine derivatives. acs.org

Cross-Coupling Reactions for Functionalization of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and derivatives of this compound bearing halide or triflate leaving groups are excellent substrates for these transformations.

The Suzuki cross-coupling reaction, which couples an organohalide or triflate with an organoboron species, is a widely used method for the functionalization of the 1,6-naphthyridine core. wikipedia.orgmdpi.com The triflate group, in particular, has proven to be an effective leaving group for this transformation on the 1,6-naphthyridine scaffold. wikipedia.orgnih.gov

A highly efficient strategy involves a one-pot, sequential reaction where a nucleophilic substitution is followed by a Suzuki coupling. acs.org Specifically, after the regioselective SNAr reaction at the C5-triflate of a 1,6-naphthyridine-5,7-ditriflate, the catalyst and coupling partners for the Suzuki reaction can be added directly to the reaction mixture. The remaining C7-triflate then undergoes palladium-catalyzed coupling with various aryl boronic acids. acs.org This approach allows for the rapid and diverse functionalization of the naphthyridine core at two different positions in a single synthetic operation. acs.org

Table 2: Example of Suzuki Cross-Coupling on a C7-Triflate Derivative

| Boronic Acid Reagent | Coupling Partner | Resulting C7-Substituent | Catalyst System | Reference |

| 4-Methoxyphenylboronic acid | 5-Amino-1,6-naphthyridin-7-yl trifluoromethanesulfonate | 4-Methoxyphenyl | Pd(dppf)Cl2 | acs.org |

Stille Cross-Coupling Reactions

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an sp²-hybridized organic halide or pseudohalide. youtube.comwikipedia.org This reaction is distinguished by its tolerance of a wide variety of functional groups, and the air and moisture stability of the organostannane reagents. orgsyn.org The general catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the tin reagent to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

While the Stille coupling is a powerful tool for the functionalization of heteroaromatic halides, its specific application to the this compound core is not extensively documented in prominent literature. However, its successful use in the synthesis and functionalization of other naphthyridine isomers, such as 1,5-naphthyridines, suggests its potential utility. mdpi.com For instance, a halo-substituted this compound could theoretically be coupled with various aryl, heteroaryl, or vinyl stannanes to introduce diverse carbon-based substituents at the pyridine (B92270) or pyridone rings, expanding the chemical space accessible from this scaffold.

Heck Reactions

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgdrugfuture.com This reaction is a cornerstone of modern organic synthesis for creating substituted alkenes. The mechanism typically involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the final product. organic-chemistry.org

The Heck reaction has been employed in the synthesis of naphthyridine systems. A notable example demonstrates an unusual and powerful application of the reaction to construct a related naphthyridinone ring system. Research has shown that the coupling of acrylanilides with a polyhalogenated pyridine, specifically 4-bromo-2-chloro-3-iodo-pyridine, using palladium acetate (B1210297) as a catalyst can proceed via a tandem Heck-lactamization pathway. nih.gov This cascade process leads directly to the formation of 5-chloro-1-aryl-1,6-naphthyridin-2(1H)-ones, showcasing the utility of the Heck reaction in the fundamental construction of the 1,6-naphthyridine framework. nih.gov This strategy highlights how intramolecular cyclization can be combined with a standard cross-coupling reaction to rapidly build complex heterocyclic cores.

C-N Bond Formation (e.g., Chan-Lam Amination, Buchwald-Hartwig Coupling)

The formation of carbon-nitrogen bonds is a critical transformation in the synthesis of nitrogen-containing heterocycles and pharmacologically active molecules. For the this compound scaffold, the nitrogen atom of the lactam ring is a key handle for derivatization, which can be achieved through reactions like the Chan-Lam amination and Buchwald-Hartwig coupling.

The Chan-Lam amination (or Chan-Evans-Lam coupling) is a copper-promoted cross-coupling of an amine with an organoboron reagent, such as a boronic acid, to form a C-N bond. organic-chemistry.org A significant advantage of this method is that it can often be performed under mild conditions, using air as the oxidant, making it a practical alternative to palladium-catalyzed methods. organic-chemistry.org

Recent studies have detailed a practical and efficient copper-catalyzed N-arylation of this compound with a variety of substituted aryl boronic acids. acs.org Using a novel catalyst system of copper(II) tetrafluoroborate (B81430) on activated carbon (Cu(BF₄)₂/AC), the reaction proceeds in good to excellent yields. acs.org The reaction tolerates both electron-donating and electron-withdrawing groups on the aryl boronic acid, although steric hindrance from ortho-substituents had a minimal impact on yield. acs.org

| Aryl Boronic Acid Substituent | Product | Yield (%) |

|---|---|---|

| 2-Methylphenyl | 6-(o-tolyl)-1,6-naphthyridin-5(6H)-one | 99 |

| 3-Methylphenyl | 6-(m-tolyl)-1,6-naphthyridin-5(6H)-one | 99 |

| 4-Methylphenyl | 6-(p-tolyl)-1,6-naphthyridin-5(6H)-one | 99 |

| 2,3-Dimethylphenyl | 6-(2,3-dimethylphenyl)-1,6-naphthyridin-5(6H)-one | 99 |

| 3-Bromophenyl | 6-(3-bromophenyl)-1,6-naphthyridin-5(6H)-one | 96 |

| 3-Nitrophenyl | 6-(3-nitrophenyl)-1,6-naphthyridin-5(6H)-one | 99 |

| 3-(Methoxycarbonyl)phenyl | Methyl 3-(5-oxo-1,6-naphthyridin-6(5H)-yl)benzoate | 99 |

| Phenyl | 6-phenyl-1,6-naphthyridin-5(6H)-one | 99 |

The Buchwald-Hartwig amination is a complementary palladium-catalyzed cross-coupling reaction for C-N bond formation. While specific examples on this compound are less common in the literature, this reaction has been successfully used to synthesize N-alkylated analogues of related scaffolds, such as 1,2,3,4-tetrahydrobenzo[c] youtube.comorganic-chemistry.orgnaphthyrin-5(6H)-one, demonstrating its applicability to complex lactam-containing heterocycles. nih.gov

Cycloaddition Reactions Involving this compound Related Systems

Cycloaddition reactions are powerful tools for constructing cyclic and heterocyclic systems in a convergent and often stereospecific manner. The unsaturated bonds within the this compound core or substituents attached to it could potentially participate in various cycloaddition pathways.

The Huisgen cycloaddition is a reaction between a 1,3-dipolar compound and a dipolarophile, leading to the formation of a five-membered heterocycle. organic-chemistry.orgnih.gov The classic example is the reaction of an azide (B81097) with an alkyne to form a 1,2,3-triazole. researchgate.net The reaction is a concerted [4π + 2π] cycloaddition. organic-chemistry.org Although there are no specific examples in the surveyed literature of the this compound ring system directly participating in a Huisgen cycloaddition, its derivatives can be readily envisaged as substrates. For instance, an azido- or alkynyl-substituted this compound derivative could react with a suitable partner to append triazole rings, a strategy widely used in medicinal chemistry and materials science under the umbrella of "click chemistry". taylorandfrancis.com

Formal [2+2] cycloaddition reactions involve the combination of two components with two π-electrons each to form a four-membered ring. youtube.com These reactions are often photochemically induced, as thermal [2πs + 2πs] cycloadditions are typically symmetry-forbidden. youtube.com A well-known example is the Paternò-Büchi reaction between a carbonyl compound and an alkene to form an oxetane. The analogous aza-Paternò-Büchi reaction can produce four-membered azetidines. chemrxiv.org

Direct application of [2+2] cycloadditions to the this compound core has not been prominently reported. However, the double bonds within the heterocyclic system could potentially act as dienophiles in such reactions. For example, a photochemical [2+2] cycloaddition with an alkene could lead to the formation of novel and highly strained polycyclic architectures fused to the naphthyridinone framework, offering access to unexplored chemical scaffolds.

Functionalization of the Lactam Ring in this compound Derivatives

The lactam ring is a defining feature of the this compound scaffold, and its functionalization is a primary strategy for derivatization. The lactam moiety possesses an ambident nucleophilic character, with potential reaction sites at both the nitrogen and oxygen atoms.

N-functionalization is the most common modification. As detailed in section 3.4.4, the lactam nitrogen can be readily N-arylated via copper-catalyzed Chan-Lam coupling, providing access to a wide range of 6-aryl-1,6-naphthyridin-5(6H)-ones with excellent yields. acs.org Similarly, N-alkylation can be achieved using standard alkylating agents. For the related 1,5-naphthyridinone systems, reactions with alkyl halides in the presence of a base like cesium carbonate are effective for introducing N-alkyl substituents. nih.gov These reactions on the lactam nitrogen significantly alter the steric and electronic properties of the molecule, which is a key strategy in tuning its biological activity or material properties.

O-alkylation of the lactam is a less common but viable alternative, leading to the formation of 5-alkoxy-1,6-naphthyridine derivatives. The regioselectivity between N- and O-alkylation can often be controlled by the reaction conditions. For related pyridone systems, the choice of the counter-ion and solvent can dictate the outcome; for example, using a silver salt of the lactam in a non-polar solvent often favors O-alkylation, whereas using an alkali metal salt in a polar aprotic solvent like DMF tends to favor N-alkylation. nih.gov This dual reactivity allows for the selective synthesis of either N- or O-substituted isomers from a common this compound precursor.

Alkylation and Acylation Strategies

The nitrogen atom at the 6-position of the this compound ring system is a primary target for alkylation and acylation reactions, allowing for the introduction of a wide range of substituents.

N-Alkylation: The N-alkylation of the lactam nitrogen is a common strategy to introduce alkyl groups. This reaction typically proceeds via a nucleophilic substitution mechanism where the deprotonated lactam nitrogen acts as a nucleophile, attacking an alkyl halide or another suitable electrophile. The choice of base and solvent is crucial for the efficiency of the reaction. For instance, in related naphthyridinone systems, direct alkylation can sometimes lead to a mixture of N- and O-alkylated products, with O-alkylation being a significant side reaction under certain conditions. nih.gov To achieve selective N-alkylation, reaction conditions must be carefully controlled.

N-Acylation: The introduction of acyl groups at the N-6 position is another important derivatization strategy. This is typically achieved by reacting the this compound with an acyl chloride or anhydride (B1165640) in the presence of a base. A study on the synthesis of 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones demonstrated that enaminones react with 2-chloronicotinoyl chloride to yield N-acylation products which then cyclize to form the target naphthyridinones. researchgate.net While this is not a direct acylation of the pre-formed this compound, it highlights the utility of N-acylation in the construction of substituted derivatives of this scaffold.

| Reagent Type | General Reactants | Product Type | Reference |

| Alkylating Agent | Alkyl halides (e.g., R-X) | N-Alkyl-1,6-naphthyridin-5(6H)-one | nih.gov |

| Acylating Agent | Acyl chlorides (e.g., R-COCl) | N-Acyl-1,6-naphthyridin-5(6H)-one | researchgate.net |

Reductive Amination

Reductive amination is a powerful method for the conversion of a carbonyl group into an amine. In the context of this compound, this reaction would involve the C-5 keto group. The process generally occurs in two steps: the formation of an imine or enamine intermediate by reaction with an amine, followed by reduction to the corresponding amine.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). chemicalbook.commasterorganicchemistry.comorientjchem.orgcommonorganicchemistry.comscielo.org.mx Sodium cyanoborohydride is often preferred due to its milder nature and its ability to selectively reduce the iminium ion in the presence of the starting ketone. chemicalbook.comcommonorganicchemistry.com The reaction is typically carried out in a one-pot procedure where the ketone, amine, and reducing agent are mixed together. The pH of the reaction medium is an important parameter to control for optimal iminium ion formation and reduction.

While the general principles of reductive amination are well-established for various ketones, specific documented examples of its application to this compound are not extensively reported in the readily available literature. However, the reactivity of the C-5 carbonyl group suggests its susceptibility to this transformation, which would provide a direct route to 5-amino-1,6-naphthyridine derivatives.

| Amine | Reducing Agent | Product |

| Primary Amine (R-NH₂) | Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) | 5-(Alkylamino)-5,6,7,8-tetrahydro-1,6-naphthyridine |

| Secondary Amine (R₂NH) | Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) | 5-(Dialkylamino)-5,6,7,8-tetrahydro-1,6-naphthyridine |

Synthesis of Polycondensed Heterocycles and Highly Substituted this compound Analogues

The this compound core is a valuable building block for the synthesis of more complex, polycondensed heterocyclic systems and highly substituted analogues, which are of interest in medicinal chemistry and materials science.

The construction of fused rings onto the 1,6-naphthyridine framework can be achieved through various cyclization reactions, often utilizing functional groups strategically placed on the naphthyridinone core or its precursors. For instance, the synthesis of indazolo[5,4-b] researchgate.netnih.govnaphthyridine and indazolo[6,7-b] researchgate.netnih.govnaphthyridine derivatives has been achieved through an in-situ reduction and cyclization of nitro-substituted indazoles with a piperidine-2,4-dione derivative and aromatic aldehydes. researchgate.net

Furthermore, the synthesis of polysubstituted pyrazolo[3,4-h] researchgate.netnih.govnaphthyridine analogues highlights the importance of the 1,6-naphthyridine scaffold in generating pharmacologically active compounds. researchgate.net Similarly, nih.govresearchgate.netmdpi.comtriazolo[4,5-h] researchgate.netnih.govnaphthyridines and researchgate.netmdpi.comoxazolo[5,4-h] researchgate.netnih.govnaphthyridines have been synthesized and investigated for their photocytotoxic activity. nih.gov The synthesis of thiazolo-fused naphthyridines has also been explored, indicating the broad scope of accessible polycyclic systems. dmed.org.ua

The synthesis of highly substituted this compound analogues often involves the cyclocondensation of appropriately substituted pyridine derivatives with various reagents. For example, the reaction of enaminones with 2-chloronicotinoyl chloride or 2,6-dichloro-5-fluoronicotinoyl chloride leads to 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones. researchgate.net These substituted naphthyridinones are valuable precursors for the synthesis of further polycondensed heterocycles. researchgate.net

| Precursor/Starting Material | Reaction Type | Fused Heterocyclic System | Reference |

| Aromatic aldehydes, tert-butyl 2,4-dioxopiperidine-1-carboxylate, and 5/6-nitro-1H-indazole | In-situ reduction and cyclization | Indazolo[5,4-b] researchgate.netnih.govnaphthyridine and Indazolo[6,7-b] researchgate.netnih.govnaphthyridine | researchgate.net |

| Not specified | Not specified | Pyrazolo[3,4-h] researchgate.netnih.govnaphthyridine | researchgate.net |

| Not specified | Not specified | nih.govresearchgate.netmdpi.comTriazolo[4,5-h] researchgate.netnih.govnaphthyridine | nih.gov |

| Not specified | Not specified | Thiazolo[5,4-f] researchgate.netnih.govnaphthyridine | dmed.org.ua |

| Enaminones and 2-chloronicotinoyl chloride derivatives | N-acylation and cyclization | 8-Acyl-7-alkyl-1,6-naphthyridin-5(6H)-one | researchgate.net |

Biological Activity and Mechanistic Insights of 1,6 Naphthyridin 5 6h One Derivatives

General Overview of Pharmacological Properties of Naphthyridine Derivatives

Naphthyridine derivatives display a broad spectrum of pharmacological activities, including anti-infective, anticancer, anti-inflammatory, and neurological effects. nih.govmdpi.com The versatility of the naphthyridine nucleus allows for structural modifications that can be tailored to interact with a wide range of biological targets. nih.gov

Anti-infectious Activities (e.g., Antimicrobial, Antiviral, Antifungal, Antiparasitic)

Derivatives of the broader naphthyridine class have demonstrated significant potential in combating infectious diseases. scilit.comnih.gov

Antimicrobial Activity: While much of the early research on the antimicrobial properties of naphthyridines focused on the 1,8-naphthyridine (B1210474) scaffold, leading to drugs like nalidixic acid, derivatives of other isomers, including 1,6-naphthyridines, have also been investigated. mdpi.comnih.gov For instance, benzo[h] nih.govnih.govnaphthyridine derivatives have shown antimicrobial activity against various bacterial strains. imedpub.comimedpub.com

Antiviral Activity: Certain 1,6-naphthyridine (B1220473) derivatives have shown potent antiviral activity, particularly against human cytomegalovirus (HCMV). nih.gov One derivative, designated as A1, exhibited a 39- to 223-fold lower 50% inhibitory concentration (IC50) against HCMV strains AD169 and Towne compared to the standard drug ganciclovir. nih.gov Notably, these compounds remained effective against ganciclovir-resistant HCMV strains, suggesting a different mechanism of action. nih.gov Some 1,6-naphthyridine analogues have also been evaluated for their anti-human immunodeficiency virus (HIV) activity. nih.gov The 8-hydroxy- nih.govnih.govnaphthyridine scaffold has been identified as a promising class of HIV-1 integrase inhibitors. researchgate.net

Antifungal Activity: The antifungal potential of naphthyridine derivatives has been documented. For example, hadranthine A, a naphtho[1,2,3-ij] nih.govnih.govnaphthyridine derivative, was active against Candida albicans with a minimum inhibitory concentration (MIC) of 20 μg/mL. nih.gov Other related compounds, such as 3-methoxysampangine, have demonstrated significant in vitro activity against C. albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov

Antiparasitic Activity: Some naphthyridine compounds have been explored for their antiparasitic properties. Canthin-6-one, a 1,5-naphthyridine (B1222797) alkaloid, displayed an antiparasitic effect in mice infected with Trypanosoma cruzi. nih.gov Additionally, benzo[h] nih.govnih.govnaphthyridine derivatives have been noted for their potential antimalarial activity. imedpub.com More specifically, 8-hydroxy naphthyridine derivatives have shown potent in vitro antileishmanial activity. nih.gov

Anticancer Activities

The 1,6-naphthyridine framework is a prominent scaffold in the design of anticancer agents. mdpi.comresearchgate.net Derivatives of 1,6-naphthyridin-2(1H)-one with a double bond between C3 and C4 are particularly noted for their use as antitumor agents. mdpi.com

Naturally occurring naphthyridines, such as aaptamine (B1664758) and its analogues, which contain a 1H-benzo[de] nih.govnih.govnaphthyridine core, have shown significant cytotoxic activity against various human cancer cell lines, including leukemia, cervical cancer, colorectal carcinoma, melanoma, and breast cancer. nih.gov Synthetic derivatives have also been extensively developed. For example, 5H-dibenzo[c,h]1,6-naphthyridin-6-ones have been identified as novel anticancer agents with potent cytotoxic activity. nih.gov One such derivative, referred to as compound 3a, was effective in regressing tumor growth in a human tumor xenograft model. nih.govtmu.edu.tw

Anti-inflammatory Properties

Several 1,6-naphthyridine derivatives have demonstrated anti-inflammatory properties. rsc.org Alkaloids isolated from Sophora tonkinesis and Sophora alopecuroides, which possess a 1,6-naphthyridine core, have been shown to significantly reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophages. nih.gov For instance, 12,13-dehydrosophoridine reduced TNF-α and IL-6 levels to 56.82% and 65.21%, respectively. nih.gov Similarly, alopecuroides B and C, which are 1,6-naphthyridine alkaloid dimers, also showed strong anti-inflammatory effects by reducing TNF-α and IL-6 levels. nih.gov

Neurological and Psychotropic Effects

The influence of naphthyridine derivatives on the central nervous system has also been an area of investigation. Certain alkaloids with an indolo nih.govnih.govnaphthyridine structure, isolated from Erythrina species, are known to have effects on the central nervous system, exhibiting hypnotic, sedative, and neuromuscular-inhibiting activities. nih.gov Additionally, aberrant activity of cyclin-dependent kinase 5 (CDK5) has been linked to neurodegenerative disorders like Alzheimer's and Parkinson's disease, and novel substituted 1,6-naphthyridines have been developed as CDK5 inhibitors, suggesting a potential therapeutic application in this area. nih.gov

Specific Biological Targets and Mechanisms of Action

The pharmacological effects of 1,6-naphthyridin-5(6H)-one and its derivatives are attributed to their interaction with specific biological targets, primarily enzymes involved in critical cellular processes.

Enzyme Inhibition Studies (e.g., PARP-1, DPP-4, PI3Kδ, Kinases, DNA Topoisomerases)

PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. A series of 1,3,4,5-tetrahydro-benzo[c] nih.govnih.gov-naphthyridin-6-ones, which are structurally related to this compound, have been identified as a potent class of PARP-1 inhibitors. nih.gov The partial saturation of one of the rings in these derivatives was found to be several times more potent than their aromatic counterparts. nih.gov

DPP-4 Inhibition: Dipeptidyl peptidase-4 (DPP-4) is an enzyme involved in glucose metabolism, and its inhibitors are used in the treatment of type 2 diabetes. Based on the conducted research, no specific studies on this compound derivatives as DPP-4 inhibitors were identified.

PI3Kδ Inhibition: Phosphoinositide 3-kinase delta (PI3Kδ) is an enzyme implicated in inflammatory and autoimmune diseases, as well as some cancers. While derivatives of the 1,5-naphthyridine scaffold have been investigated as selective PI3Kδ inhibitors, there is no available information from the search results on this compound derivatives targeting this enzyme. nih.gov A benzo[h] nih.govnih.govnaphthyridin-2(1H)-one derivative, Torin2, has been shown to inhibit the broader PI3K/mTOR pathway, but with high selectivity for mTOR over PI3K. mit.edu

Kinase Inhibition: Kinases are a major class of enzymes targeted in cancer therapy. The 1,6-naphthyridinone scaffold has proven to be a versatile template for the development of various kinase inhibitors.

FGFR4 Inhibitors: A novel family of 1,6-naphthyridin-2(1H)-one derivatives has been designed and synthesized as potent and highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma. drugbank.comnih.gov The representative compound, A34, showed excellent anti-proliferative activity against FGFR4-dependent cancer cell lines and demonstrated significant antitumor efficacy in a xenograft model. drugbank.com Another series of 1,6-naphthyridine-2-one derivatives has been evaluated as FGFR4 inhibitors for the treatment of colorectal cancer. researchgate.net

MET Kinase Inhibitors: 1,6-Naphthyridinone-based derivatives have been developed as potent and orally bioavailable inhibitors of the MET kinase, a receptor tyrosine kinase implicated in various cancers. nih.govresearchgate.net One such compound, 20j, exhibited superior tumor growth inhibition in a glioblastoma xenograft model compared to the approved drug cabozantinib. nih.gov

Other Kinase Targets: The 1,6-naphthyridine scaffold has been explored for the inhibition of other kinases as well. A class of 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-ones was identified as a new class of c-Met kinase inhibitors. rsc.org Furthermore, novel substituted 1,6-naphthyridines have been developed as CDK5 inhibitors for potential use in treating kidney diseases and neurodegenerative disorders. nih.gov Ripretinib, a marketed drug with a 1,6-naphthyridin-2(1H)-one core, is a broad-spectrum kinase inhibitor. mdpi.com

DNA Topoisomerase Inhibition: DNA topoisomerases are essential enzymes for resolving topological problems in DNA during various cellular processes, making them attractive targets for anticancer drugs. A series of 5H-dibenzo[c,h]1,6-naphthyridin-6-ones have been identified as novel and potent DNA topoisomerase I inhibitors. nih.govnih.gov These compounds exert their anticancer effects by stabilizing the covalent complex between topoisomerase I and DNA, leading to cell death. researchgate.net For example, the derivative designated as 3a, with a 2-(N,N-dimethylamino)ethyl group, showed potent topoisomerase I-targeting activity and was effective in a human tumor xenograft model. nih.govtmu.edu.tw

Receptor Interaction Studies (e.g., CCR5)

The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor that plays a crucial role in the immune system. It also functions as a co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, making it a significant target for antiviral drug development. Small-molecule antagonists that bind to CCR5 can prevent the conformational changes required for viral fusion and entry.

While the this compound scaffold has not been prominently featured in the literature as a core for CCR5 antagonists, the study of such receptor interactions is crucial for drug discovery. Understanding how ligands bind to receptors like CCR5 provides a blueprint for designing novel inhibitors. Receptor interaction studies often employ techniques like site-directed mutagenesis to identify critical amino acid residues involved in ligand binding and receptor signaling. For instance, studies on CCR5 have identified that residues in the N-terminus and the second extracellular loop are critical for chemokine binding and subsequent signal transduction. nih.gov An antagonist might interact with a hydrophobic pocket formed by the transmembrane helices of the receptor, allosterically inhibiting the binding of the viral glycoprotein (B1211001) gp120. researchgate.net This mechanistic understanding, derived from studying other chemical scaffolds, provides a valuable framework for the potential future design of this compound derivatives targeting CCR5 or other G-protein coupled receptors.

Structure-Activity Relationship (SAR) Investigations of this compound Analogues

The biological activity of this compound derivatives is highly dependent on their substitution patterns. Extensive SAR studies have been conducted to optimize potency and selectivity for various biological targets.

Impact of Substituent Variation on Biological Potency and Selectivity

Research on 5H-dibenzo[c,h] mdpi.comfrontiersin.orgnaphthyridin-6-ones as Top1 inhibitors has provided detailed insights into how substituent changes affect bioactivity. The focus has often been on the side chain attached to the nitrogen at the 5-position. nih.gov

Potent Top1-targeting activity is observed when the 5-position is substituted with a short aminoalkyl chain, such as a 2-(N,N-dimethylamino)ethyl group (Compound 3a ) or a 2-(pyrrolidin-1-yl)ethyl substituent (Compound 3c ). nih.gov However, even minor modifications to this side chain can lead to a significant loss of activity. For example, the addition of a beta-methyl group (Compound 3b ) or a beta-hydroxymethyl group (Compound 3j ) to the 2-(N,N-dimethylamino)ethyl side chain results in a marked decrease in both Top1-targeting ability and cytotoxicity. nih.gov

Furthermore, replacing the terminal N,N-dimethylamino group with less basic or bulkier substituents can be detrimental. The 2-(4-methyl-1-piperazinyl)ethyl analogue (Compound 3d ) did not show significant activity. nih.gov Similarly, replacing the entire amino group with an ethyl (Compound 3f ) or a hydroxyl group (Compound 3h ) also negatively impacted both cytotoxicity and Top1 inhibition. nih.gov These findings underscore the importance of a specific basic amino group at a precise distance from the planar tetracyclic core for potent biological activity.

| Compound | Substituent at 5-Position | Relative Topoisomerase I-Targeting Activity | Relative Cytotoxicity |

|---|---|---|---|

| 3a (ARC-111) | 2-(N,N-dimethylamino)ethyl | Potent | Potent |

| 3c | 2-(pyrrolidin-1-yl)ethyl | Potent | Potent |

| 3b | 2-(N,N-dimethylamino)propyl | Loss of significant activity | Reduced |

| 3j | 2-(N,N-dimethylamino)-1-(hydroxymethyl)ethyl | Loss of significant activity | Reduced |

| 3d | 2-(4-methyl-1-piperazinyl)ethyl | Not significant | Reduced |

| 3h | 2-hydroxyethyl | Negative impact | Negative impact |

Regioselective Functionalization and its Influence on Bioactivity

Synthetic strategies that allow for a regioselective approach are critical. For instance, methods have been developed for the regioselective synthesis of benzo[h] mdpi.comfrontiersin.orgnaphthyridines, which allow for controlled substitution on the fused ring system. researchgate.net Such control is vital because the location of electron-donating or electron-withdrawing groups, hydrogen bond donors/acceptors, and hydrophobic moieties can profoundly influence binding affinity to a target protein. An improperly placed group could introduce steric hindrance or unfavorable electronic interactions, abolishing bioactivity. Conversely, a correctly positioned substituent can exploit a specific sub-pocket in a receptor or enzyme active site, leading to a significant enhancement in potency and selectivity. The development of regioselective reactions, such as controlled metalation, cross-coupling, or cyclization strategies, provides the necessary tools to systematically probe the SAR of the this compound scaffold and fine-tune its pharmacological profile. researchgate.netnih.gov

Case Studies on Biological Activity of Specific this compound Derivatives

Anticancer Activity as Topoisomerase I Inhibitors

A prominent case study involves the derivative 5H-8,9-dimethoxy-5-(2-N,N-dimethylaminoethyl)-2,3-methylenedioxydibenzo[c,h] mdpi.comfrontiersin.orgnaphthyridin-6-one (also known as ARC-111 or Topovale). This compound is a potent, non-camptothecin Top1 inhibitor that has been extensively studied. nih.gov It exhibits strong cytotoxic activity against a range of human cancer cell lines. In vivo studies using human tumor xenograft models in athymic nude mice demonstrated significant antitumor activity. For example, ARC-111 was effective in causing the regression of non-estrogen responsive breast tumor (MDA-MB-435) growth when administered either intraperitoneally or orally. nih.govresearchgate.net Its potent activity established the dibenzo[c,h] mdpi.comfrontiersin.orgnaphthyridin-6-one core as a viable scaffold for the development of novel anticancer agents. nih.gov

Monoamine Oxidase B (MAO-B) Inhibition

Another important class of derivatives is the benzo[b] mdpi.comfrontiersin.orgnaphthyridines, which have been investigated as inhibitors of monoamine oxidase B (MAO-B). mdpi.comnih.gov MAO-B is a key enzyme in the metabolic pathway of neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. researchgate.net A series of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] mdpi.comfrontiersin.orgnaphthyridines bearing phenylethynyl groups at the 1-position were synthesized and evaluated. Several of these compounds proved to be MAO-B inhibitors with potencies in the low micromolar range. mdpi.comnih.gov Notably, the 1-(2-(4-fluorophenyl)ethynyl) analog (5g ) exhibited an IC50 of 1.35 μM, a potency approaching that of the established MAO-B inhibitor pargyline. mdpi.comnih.gov This case study highlights the versatility of the broader naphthyridine scaffold in targeting enzymes relevant to neurodegenerative diseases.

| Compound | Description | MAO-B IC50 (μM) |

|---|---|---|

| 5g | 1-(2-(4-fluorophenyl)ethynyl) analog | 1.35 |

| Pargyline (Reference) | Known MAO-B inhibitor | ~1 |

Computational and Theoretical Studies on 1,6 Naphthyridin 5 6h One

Elucidation of Reaction Mechanisms via Computational Methods

While specific computational studies detailing the reaction mechanism for the synthesis of the parent 1,6-naphthyridin-5(6H)-one are not extensively documented in the literature, computational methods are widely applied to understand the synthesis of its derivatives. Density Functional Theory (DFT) is a primary tool for these investigations.

For instance, in the synthesis of complex, fused 1,6-naphthyridinone derivatives, proposed mechanisms often involve multi-step processes such as domino protocols and Thorpe-Ziegler type heterocyclization. researchgate.net One proposed synthetic pathway for a related benzofuro-fused naphthyridinone involves an intramolecular cyclization with the loss of ethanol. researchgate.net In other studies on related substituted naphthyridines, the structures of the synthesized compounds were optimized at the B3LYP-D3/6-31G(d) level of theory to confirm their stability and explore their electronic properties. researchgate.net

Similarly, the diastereoselective synthesis of pyrano- and furano-naphthyridine derivatives is achieved through multi-component coupling reactions. ekb.eg Computational modeling could be employed to elucidate the transition states and energy profiles of these complex reactions, explaining the observed diastereoselectivity and the influence of reagents, such as water, on the reaction outcome. ekb.eg These examples underscore the power of computational chemistry to refine and validate proposed reaction mechanisms for this class of compounds, providing insights that are difficult to obtain through experimental means alone.

Molecular Docking and Ligand-Protein Interaction Predictions

The 1,6-naphthyridine (B1220473) scaffold is recognized as a "multivalent scaffold" in medicinal chemistry, capable of forming the basis for inhibitors of various protein targets when appropriately functionalized. nih.gov Molecular docking is a key computational technique used to predict the binding orientation and affinity of a ligand to a protein target. Although docking studies specifically on the unsubstituted this compound are scarce, numerous studies on its derivatives highlight the therapeutic potential of the core structure.

These computational studies have shown that 1,6-naphthyridinone derivatives can be potent inhibitors of several protein kinases, which are crucial targets in cancer therapy. For example, derivatives have been designed and docked as inhibitors for targets such as AXL receptor tyrosine kinase, TGF-beta type I receptor (ALK5), and Fibroblast Growth Factor Receptor 4 (FGFR4). researchgate.netnih.govnih.gov In one study, the X-ray crystal structure of a 1,5-naphthyridine (B1222797) derivative bound to ALK5 confirmed the binding mode that had been previously proposed by molecular docking, validating the accuracy of the computational predictions. nih.gov

The insights from these docking studies are crucial for structure-activity relationship (SAR) studies, helping to rationalize why certain substituents enhance biological activity and guiding the design of new, more potent and selective inhibitors. nih.gov

Table 1: Examples of Molecular Docking Studies on 1,6-Naphthyridinone Derivatives

| Derivative Class | Protein Target | Therapeutic Area | Key Finding |

| 1,6-Naphthyridin-4-one derivatives | AXL Receptor Tyrosine Kinase | Oncology | Structure-based design led to potent and orally bioavailable inhibitors. nih.gov |

| 1,5-Naphthyridine aminothiazole derivatives | TGF-beta Type I Receptor (ALK5) | Oncology, Fibrosis | Docking studies proposed a binding mode that was later confirmed by X-ray crystallography. nih.gov |

| 1,6-Naphthyridin-2(1H)-one derivatives | Fibroblast Growth Factor Receptor 4 (FGFR4) | Oncology (Hepatocellular Carcinoma) | Designed as potent and highly selective FGFR4 inhibitors targeting the Cys552 residue. researchgate.net |

| Benzo[h] researchgate.netnih.govnaphthyridine derivatives | PDK1 | Oncology | Docking studies were used to explore the binding of synthesized compounds to PDK1 inhibitors. researchgate.net |

| 1H-Imidazo[4,5-h] researchgate.netnih.govnaphthyridin-2(3H)-one derivatives | c-Met Kinase | Oncology | A conformationally constrained scaffold identified as a novel class of c-Met kinase inhibitors. nih.gov |

Electronic Structure and Spectroscopic Property Calculations

Computational methods are essential for calculating the electronic structure of molecules and predicting their spectroscopic properties. Studies on the closely related isomer, 1,6-naphthyridin-7(6H)-one, provide significant insight into the photophysical behavior of this scaffold. These compounds exhibit powerful and interesting fluorescence properties, making them suitable for applications as biological probes or as luminescent materials. rsc.orgmdpi.com

A key characteristic of these molecules is the existence of lactam-keto and lactim-enol tautomeric forms. mdpi.com This tautomerism, combined with the possibility of an excited-state intramolecular proton transfer (ESIPT) mechanism, gives rise to unique optical properties. mdpi.com These include:

Solvatochromism : A noticeable shift in absorption and emission spectra depending on the polarity of the solvent. mdpi.com

Dual Fluorescence : In certain polar solvents, the molecule can emit light from two different excited states, resulting in two distinct emission bands. rsc.org

Large Stokes Shifts : A significant difference between the peak absorption and peak emission wavelengths.

Acidochromism : A change in color and fluorescence in response to changes in pH. mdpi.com

These properties are highly dependent on the solvent environment. For example, fluorescence is often quenched in aqueous solutions. mdpi.com Theoretical calculations can model these solvent effects and rationalize the observed solvatochromic behavior by calculating the energy levels of the ground and excited states of both the lactam and lactim forms in different dielectric media.

Table 2: Representative Photophysical Properties of a 1,6-Naphthyridin-7(6H)-one Derivative

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| Dichloromethane | 422 | 472 | 50 | 0.99 |

| Acetonitrile | 412 | 465 | 53 | 0.81 |

| Methanol | 413 | 521 | 108 | 0.04 |

| Water | 415 | N/A | N/A | <0.01 |

Data adapted from studies on 8-phenyl-1,6-naphthyridin-7(6H)-one and its analogues. mdpi.com

The three-dimensional shape and flexibility (conformation) of a molecule are critical to its function, particularly for its interaction with biological targets. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential shapes a molecule can adopt and its dynamic behavior over time. mdpi.com

For the this compound scaffold, conformational flexibility is a key consideration in drug design. For example, the development of 1H-imidazo[4,5-h] researchgate.netnih.govnaphthyridin-2(3H)-one as a c-Met kinase inhibitor involved creating a more rigid, conformationally constrained tricyclic system to achieve potent inhibition. nih.gov

MD simulations can provide detailed information on the fluctuations and conformational changes of the naphthyridinone scaffold and its derivatives. mdpi.com Such simulations can:

Reveal the most stable low-energy conformations.

Show how the molecule's shape changes upon binding to a protein.

Identify flexible regions of the molecule that may be important for its biological activity.

Simulate the interaction with solvent molecules to better understand properties like solubility.

By tracking the positions of atoms over time, MD simulations offer a movie-like view of molecular motion, providing insights into the structure-function relationships that are unattainable with static models. mdpi.com

Prediction of Drug-Likeness and Pharmacokinetic Properties

In the early stages of drug discovery, computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions help to identify candidates with a higher probability of success in clinical trials. "Drug-likeness" is often assessed using guidelines such as Lipinski's Rule of Five.

Computational tools like SwissADME and admetSAR can predict a range of physicochemical and pharmacokinetic parameters based on a molecule's structure. These predictions are crucial for optimizing a lead compound to improve its bioavailability and reduce potential toxicity.

Table 3: Example of a Publicly Available Computed Property Profile for a Related Naphthyridinone Structure

| Property | Predicted Value | Significance (Drug-Likeness) |

| Molecular Weight | 160.17 g/mol | Conforms to Lipinski's Rule (<500) |

| XLogP3-AA (Lipophilicity) | 0.3 | Indicates good balance between solubility and permeability (Lipinski's <5) |

| Hydrogen Bond Donor Count | 0 | Conforms to Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptor Count | 2 | Conforms to Lipinski's Rule (≤10) |

| Topological Polar Surface Area (TPSA) | 33.2 Ų | Suggests good potential for oral bioavailability (<140 Ų) |

Data corresponds to the related compound 5H-1,6-naphthyridine-6-carbaldehyde (PubChem CID 174784705) and is for illustrative purposes. nih.gov

Emerging Applications and Future Research Directions for 1,6 Naphthyridin 5 6h One

Development of 1,6-Naphthyridin-5(6H)-one as Fluorescent Probes and Nucleoside Analogues

The structural backbone of naphthyridinones is proving to be a promising scaffold for the design of novel fluorescent molecules and nucleoside analogues. Research into closely related isomers, particularly 1,6-naphthyridin-7(6H)-ones, highlights the potential of the 1,6-naphthyridin-one core in these applications.

These related scaffolds exhibit powerful fluorescence properties, including visible absorption, significant Stokes shifts, and high quantum yields that are sensitive to the solvent environment. mdpi.com This solvatochromism, a change in emissivity depending on the polarity of the solvent, makes them highly suitable for use as molecular probes. mdpi.com For instance, studies on 1,6-naphthyridin-7(6H)-ones have shown they can generate dual fluorescence in polar solvents, a phenomenon attributed to an excited-state intramolecular proton transfer (ESIPT) mechanism between their lactim and lactam forms. mdpi.com

These favorable photophysical properties have encouraged the design and synthesis of fluorescent nucleoside analogues where the 1,6-naphthyridin-one moiety acts as the fluorescent nucleobase. mdpi.com By incorporating this scaffold into a nucleoside structure, often via a 1,2,3-triazole linkage, researchers have created artificial fluorescent nucleosides. mdpi.com Such analogues are invaluable tools for investigating enzyme binding sites and probing the structural characteristics of nucleic acids. mdpi.com The sensitivity of their fluorescence to the local environment can provide detailed information on biological processes at the molecular level. mdpi.com Given the shared heterocyclic core, it is anticipated that this compound derivatives could be developed into a new class of fluorescent probes and nucleoside analogues with similarly powerful properties.

Table 1: Photophysical Properties of a Related 1,6-Naphthyridin-7(6H)-one Scaffold

| Property | Observation | Potential Application |

|---|---|---|

| Solvatochromism | Emission wavelength changes with solvent polarity. mdpi.com | Probing polarity of microenvironments like enzyme active sites. mdpi.com |

| Large Stokes Shifts | Significant separation between absorption and emission maxima. mdpi.com | Minimizes self-quenching and improves signal-to-noise ratio in fluorescence assays. |

| High Quantum Yields | Efficient conversion of absorbed light into emitted fluorescence in certain solvents. mdpi.com | Bright fluorescent labels for sensitive detection of biomolecules. mdpi.com |

| Dual Fluorescence | Emission from two different excited states (lactim/lactam forms). mdpi.com | Ratiometric sensing of environmental changes. |

Exploration of this compound in Materials Science

The unique electronic and photophysical properties of the 1,6-naphthyridine (B1220473) framework extend their potential utility into the realm of materials science. Derivatives of the 1,6-naphthyridine class have been investigated for their applications in nonlinear optics (NLO) and as luminescent materials. nih.govrsc.org